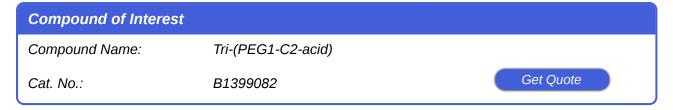


Application Notes and Protocols for Tri-(PEG1-C2-acid) Conjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-(PEG1-C2-acid) is a trifunctional polyethylene glycol (PEG) linker commonly utilized in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, 3,3',3"-((nitrilotris(ethane-2,1-diyl))tris(oxy))tripropionic acid, features three carboxylic acid termini extending from a central nitrogen atom. These carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds. This trifunctional nature allows for the potential of creating well-defined, multi-valent conjugates or for optimizing the spatial orientation of conjugated moieties in complex molecular architectures like PROTACs.[3][4]

These application notes provide detailed protocols for the conjugation of **Tri-(PEG1-C2-acid)** to amine-containing molecules, with a focus on protein conjugation and its application in PROTAC synthesis. Methodologies for purification and characterization of the resulting conjugates are also described.

Chemical Structure of Tri-(PEG1-C2-acid)

• IUPAC Name: 3,3',3"-((nitrilotris(ethane-2,1-diyl))tris(oxy))tripropionic acid

• CAS Number: 1381861-95-5



Molecular Formula: C15H27NO9

Molecular Weight: 365.38 g/mol

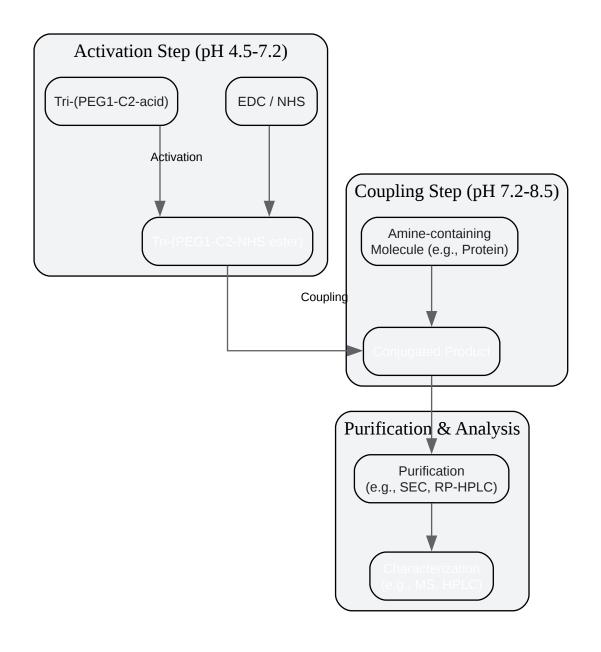
Core Principles of Tri-(PEG1-C2-acid) Conjugation

The conjugation of **Tri-(PEG1-C2-acid)** to a primary amine-containing molecule, such as a protein or a synthetic ligand, is typically achieved through a two-step process:

- Activation of Carboxylic Acids: The three carboxylic acid groups of the linker are activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.[5] The activation is most efficient in an acidic environment (pH 4.5-7.2).[6]
- Amine Coupling: The activated NHS ester readily reacts with primary amines on the target molecule in a neutral to slightly basic buffer (pH 7.2-8.5) to form a stable amide bond.

The workflow for this process is illustrated in the diagram below.





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Caption: General workflow for **Tri-(PEG1-C2-acid)** conjugation.

Experimental Protocols Protocol 1: Conjugation of Tri-(PEG1-C2-acid) to a Protein

This protocol outlines the general steps for conjugating **Tri-(PEG1-C2-acid)** to a protein containing accessible primary amines (e.g., lysine residues).



Materials:

- Tri-(PEG1-C2-acid)
- · Protein of interest
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Tri-(PEG1-C2-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
 - Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
- Activation of Tri-(PEG1-C2-acid):
 - In a microcentrifuge tube, combine the Tri-(PEG1-C2-acid) stock solution with the Activation Buffer.



- Add a molar excess of EDC and NHS/Sulfo-NHS to the Tri-(PEG1-C2-acid) solution.
 Refer to the table below for recommended molar ratios.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to the Protein:
 - Add the activated Tri-(PEG1-C2-acid) solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific protein and desired degree of labeling.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis. For more refined purification, ion-exchange or hydrophobic interaction chromatography may be employed.[7]

Quantitative Data for Protocol 1:



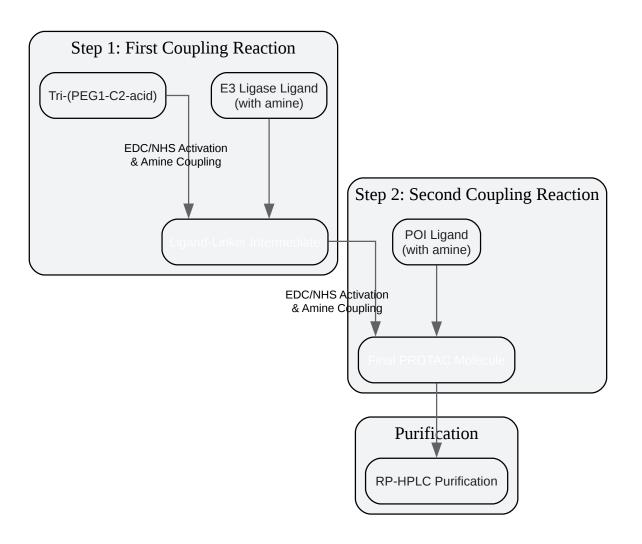
Parameter	Recommended Value/Range	Notes
Molar Ratios for Activation		
Tri-(PEG1-C2-acid) : EDC : NHS	1 : 2-10 : 2-10	A molar excess of EDC and NHS is used to drive the activation reaction. The optimal ratio may need to be determined empirically.[8]
Molar Ratio for Conjugation	_	
Activated Linker : Protein	5:1 to 50:1	This should be optimized based on the number of available amines on the protein and the desired degree of conjugation.
Reaction Conditions		
Activation pH	4.5 - 7.2	MES buffer is commonly used as it lacks primary amines.[6]
Coupling pH	7.2 - 8.5	PBS or borate buffers are suitable. Avoid buffers with primary amines like Tris.
Activation Time	15 - 30 minutes	
Coupling Time	2 hours at RT or overnight at 4°C	_
Quenching Time	30 minutes	

Protocol 2: Synthesis of a PROTAC using Tri-(PEG1-C2-acid)

This protocol provides a general workflow for a two-step synthesis of a PROTAC molecule, where **Tri-(PEG1-C2-acid)** links a ligand for a protein of interest (POI) and a ligand for an E3



ligase. This example assumes one ligand has a free amine and the other will be coupled to one of the remaining carboxylic acids of the linker.



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Caption: Two-step synthesis of a PROTAC using a trifunctional linker.

Procedure:

- First Coupling Reaction:
 - Activate one or more of the carboxylic acids of Tri-(PEG1-C2-acid) using EDC and NHS in an appropriate anhydrous solvent (e.g., DMF). Use a controlled stoichiometry to favor mono-activation if desired, though with a trifunctional linker, statistical mixtures are likely.



- Add the first ligand (e.g., an E3 ligase ligand with a primary amine) to the activated linker solution.
- Allow the reaction to proceed to completion, monitoring by LC-MS.
- Purify the resulting ligand-linker intermediate using preparative reverse-phase HPLC (RP-HPLC).
- · Second Coupling Reaction:
 - Take the purified ligand-linker intermediate, which still possesses free carboxylic acid groups.
 - Activate the remaining carboxylic acids using EDC and NHS.
 - Add the second ligand (e.g., a POI ligand with a primary amine).
 - Monitor the reaction by LC-MS.
- Final Purification:
 - Purify the final PROTAC molecule using preparative RP-HPLC.
 - Characterize the final product by high-resolution mass spectrometry and NMR.

Purification and Characterization of Conjugates

Accurate analysis of the conjugation reaction is critical to determine the efficiency of the reaction and the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the purification and analysis of **Tri-(PEG1-C2-acid)** conjugates.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their
hydrodynamic radius. It is effective for removing unreacted, low molecular weight Tri-(PEG1C2-acid) from a much larger protein conjugate.[7][10] It can also be used to assess the
presence of aggregates.[7]



Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their
hydrophobicity. It is highly effective for purifying and analyzing PROTACs and for assessing
the degree of PEGylation of proteins, as the addition of the PEG linker alters the
hydrophobicity of the protein.[11][12][13]

Table of Typical HPLC Conditions for Protein Conjugate Analysis:

Parameter	Size-Exclusion Chromatography (SEC)	Reverse-Phase HPLC (RP- HPLC)
Column	Agilent AdvanceBio SEC 300Å or similar	C4 or C18 wide-pore (300Å) column (e.g., Agilent ZORBAX 300SB-C8, Phenomenex Jupiter C4)[14][15]
Mobile Phase A	0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	N/A (Isocratic elution)	0.085-0.1% TFA in Acetonitrile
Gradient	Isocratic	Linear gradient (e.g., 20-80% B over 30 min)
Flow Rate	0.5 - 1.0 mL/min	0.5 - 1.0 mL/min
Temperature	Ambient or controlled (e.g., 25°C)	40 - 60°C to improve peak shape[16]
Detection	UV at 280 nm (for proteins)	UV at 220 nm and 280 nm

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity and purity of the conjugate by providing an accurate mass measurement.

 Electrospray Ionization (ESI-MS): This is the most common technique for analyzing protein conjugates and PROTACs.[17] High-resolution instruments like Orbitrap or TOF analyzers are preferred.[18]



Sample Preparation: It is crucial to remove non-volatile salts (e.g., from PBS) before MS analysis. This can be done by buffer exchange using spin columns or by using volatile buffers like ammonium acetate.[19] For complex samples, online desalting with a reversed-phase trap column is often employed. The use of additives like triethylamine (TEA) can help to reduce the charge state of PEGylated proteins, simplifying the resulting mass spectra.[18]

Considerations for MS Analysis:

- Heterogeneity: The conjugation of Tri-(PEG1-C2-acid) to a protein can result in a
 heterogeneous mixture with varying numbers of linkers attached. This will be reflected in the
 mass spectrum as a distribution of masses.
- PROTAC Analysis: For PROTACs, MS is used to confirm the covalent linkage of the two
 ligands via the Tri-(PEG1-C2-acid) linker. Tandem MS (MS/MS) can be used to fragment the
 molecule and confirm the structure of the different components. Native mass spectrometry
 can be employed to study the non-covalent ternary complex formation between the
 PROTAC, the POI, and the E3 ligase.[20]

By following these detailed protocols and analytical methods, researchers can effectively utilize **Tri-(PEG1-C2-acid)** for their conjugation needs and thoroughly characterize the resulting products.

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Methodological & Application





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